(2S)-(-)-1-Amino-3-phenoxy-2-propanol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Analyzing the molecular structure can involve various spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity towards different reagents, the mechanism of its reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and stability. Chemical properties could include acidity or basicity, reactivity with common reagents, and redox properties.Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions needed while handling it. Material safety data sheets (MSDS) are often referred to for this information.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis or use.
properties
IUPAC Name |
(2S)-1-amino-3-phenoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHWMUIAKALDN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-(-)-1-Amino-3-phenoxy-2-propanol |
Synthesis routes and methods
Procedure details
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